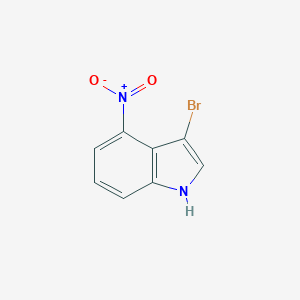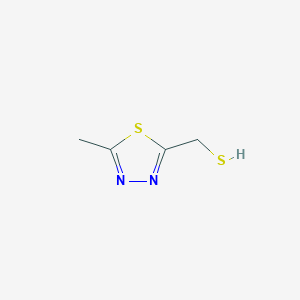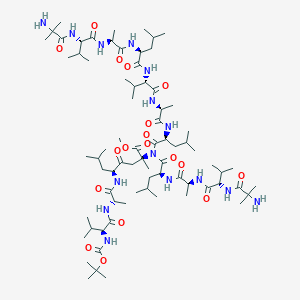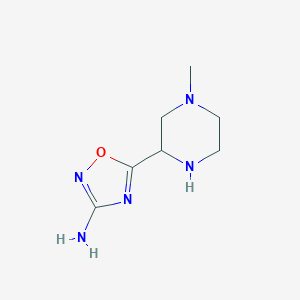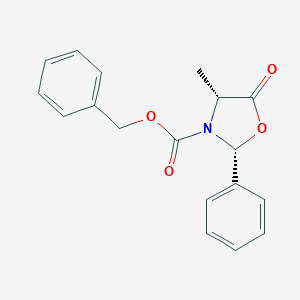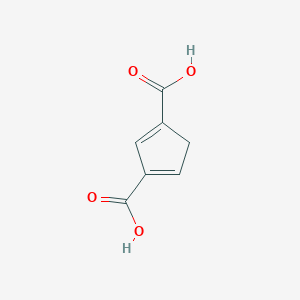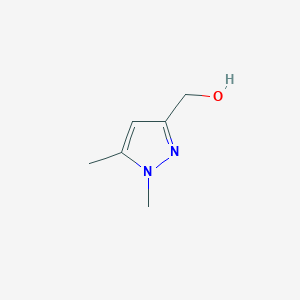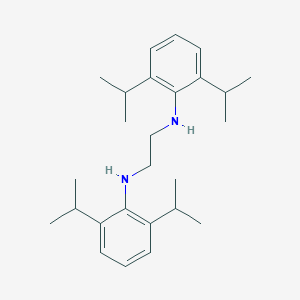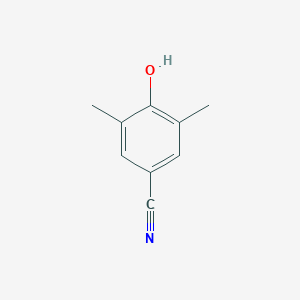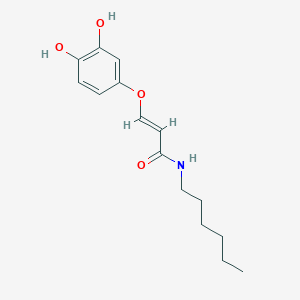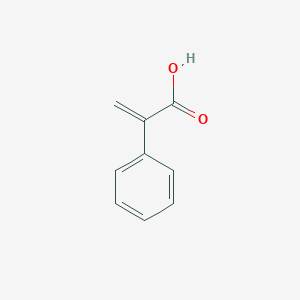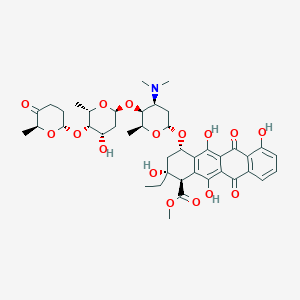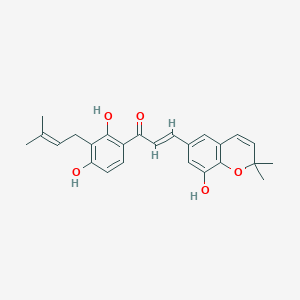
Dmdbp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzylideneacetone dipalladium (II) (DMDBP) is a palladium-based catalyst that is widely used in organic synthesis. It was first synthesized in 1973 by Tsuji and co-workers and has since become one of the most important catalysts in organic chemistry. DMDBP is known for its high efficiency, selectivity, and versatility in a wide range of reactions.
Mécanisme D'action
DMDBP acts as a catalyst in organic reactions by coordinating with the reactants and facilitating the formation of new bonds. The mechanism of action of DMDBP is based on the palladium-catalyzed oxidative addition of aryl halides to the palladium complex, followed by the transmetalation with an organoboron compound or an organotin compound, and the reductive elimination of the product.
Effets Biochimiques Et Physiologiques
DMDBP has no known biochemical or physiological effects on living organisms. It is not toxic or harmful to humans or animals, and it does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMDBP in lab experiments include its high efficiency, selectivity, and versatility in a wide range of reactions. DMDBP is also easy to handle and store, and it can be used on a large scale. The limitations of using DMDBP in lab experiments include its high cost and the need for specialized equipment and expertise.
Orientations Futures
The future directions for DMDBP research include the development of new and more efficient catalysts based on DMDBP, the application of DMDBP in new and emerging fields of organic synthesis, and the optimization of DMDBP for large-scale industrial applications. Other future directions include the investigation of the mechanism of action of DMDBP and the development of new synthetic methodologies based on DMDBP.
Conclusion:
DMDBP is a palladium-based catalyst that has become one of the most important catalysts in organic chemistry due to its high efficiency, selectivity, and versatility in a wide range of reactions. DMDBP has been extensively used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. DMDBP has no known biochemical or physiological effects on living organisms, and it is not toxic or harmful to humans or animals. The future directions for DMDBP research include the development of new and more efficient catalysts based on DMDBP, the application of DMDBP in new and emerging fields of organic synthesis, and the optimization of DMDBP for large-scale industrial applications.
Applications De Recherche Scientifique
DMDBP has been extensively used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. DMDBP has been shown to be effective in a variety of reactions, including cross-coupling reactions, Heck reactions, Suzuki-Miyaura reactions, and Sonogashira reactions. DMDBP has also been used in the synthesis of natural products and biologically active compounds.
Propriétés
Numéro CAS |
151135-83-0 |
|---|---|
Nom du produit |
Dmdbp |
Formule moléculaire |
C25H26O5 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(8-hydroxy-2,2-dimethylchromen-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-7-18-21(27)10-8-19(23(18)29)20(26)9-6-16-13-17-11-12-25(3,4)30-24(17)22(28)14-16/h5-6,8-14,27-29H,7H2,1-4H3/b9-6+ |
Clé InChI |
DYPJOHFWCNIBKZ-RMKNXTFCSA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
Synonymes |
1-(3-(3-methyl-2-butenyl)-2,4-(dihydroxy)phenyl)-3-(2,2-dimethyl-8-hydroxy-2H-benzopyran-6-yl)-2-propen-1-one DMDBP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



